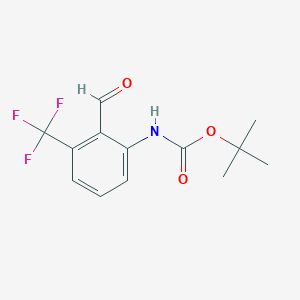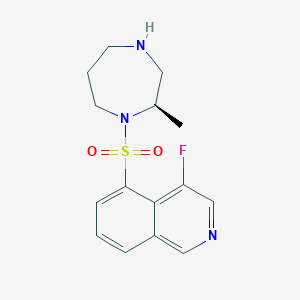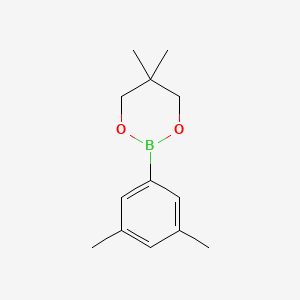
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has gained attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom integrated into a dioxaborinane ring, and a 3,5-dimethylphenyl group attached to it. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the hydroboration of alkenes or alkynes. Hydroboration is a common method where a B-H bond is added across a carbon-carbon double or triple bond. This reaction is generally rapid and proceeds with syn-selectivity and anti-Markovnikov addition .
Industrial Production Methods
Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The process would require precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is widely used in scientific research due to its versatility:
Biology: The compound can be used to synthesize biologically active molecules.
Industry: Used in the production of advanced materials and polymers.
作用機序
The mechanism by which 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The boron atom acts as a Lewis acid, facilitating the reaction by stabilizing intermediates.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
- 3,5-Dimethylphenylboronic acid
Uniqueness
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which provides enhanced stability and reactivity compared to other boronic acids. This makes it particularly useful in reactions requiring high selectivity and efficiency.
特性
分子式 |
C13H19BO2 |
|---|---|
分子量 |
218.10 g/mol |
IUPAC名 |
2-(3,5-dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H19BO2/c1-10-5-11(2)7-12(6-10)14-15-8-13(3,4)9-16-14/h5-7H,8-9H2,1-4H3 |
InChIキー |
DVLRVFZZFQHHRB-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



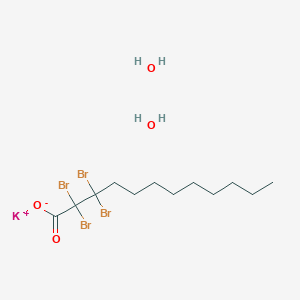



![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12964490.png)


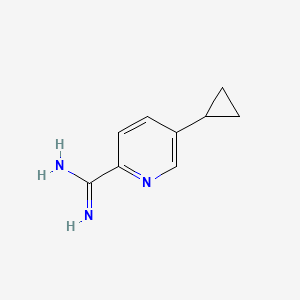
![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)
